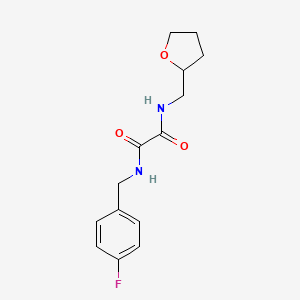

N1-(4-fluorobenzyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Description

N1-(4-Fluorobenzyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a fluorinated benzyl group at the N1 position and a tetrahydrofuran (THF)-derived methyl group at the N2 position. While direct data on this compound are absent in the provided evidence, its structural features align with oxalamides studied for diverse applications, including antiviral agents (e.g., HIV entry inhibitors) and flavoring additives . The 4-fluorobenzyl moiety may enhance metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation, while the THF group could improve solubility compared to bulkier substituents like adamantyl or thiazole rings .

Properties

IUPAC Name |

N'-[(4-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN2O3/c15-11-5-3-10(4-6-11)8-16-13(18)14(19)17-9-12-2-1-7-20-12/h3-6,12H,1-2,7-9H2,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUOSAPVMLPJDJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide typically involves the reaction of 4-fluorobenzylamine with tetrahydrofuran-2-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with oxalyl chloride to yield the final oxalamide compound. The reaction conditions generally include the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of N1-(4-fluorobenzyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand for various biological receptors.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl group may enhance the compound’s binding affinity to these targets, while the tetrahydrofuran-2-ylmethyl group can influence its pharmacokinetic properties. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Substituent Comparison and Physicochemical Data

Key Observations:

- Electronic Effects: Fluorine’s electron-withdrawing nature in the 4-fluorobenzyl group may enhance binding affinity to hydrophobic targets compared to chlorine in 4-chlorophenyl analogs .

- Solubility: The THF-derived N2 group likely improves aqueous solubility relative to adamantyl or benzyloxy groups, which are more lipophilic .

- Synthetic Challenges: Yields for oxalamides vary widely (e.g., 35–53% in ), influenced by steric hindrance and reaction conditions.

Metabolic and Toxicological Profiles

- Metabolism: Oxalamides are typically metabolized via hydrolysis or cytochrome P450 (CYP)-mediated pathways. Fluorinated analogs may resist oxidation, prolonging half-life .

- 16.100) have margins of safety exceeding 500 million due to low exposure levels (0.0002 µg/kg/day).

Biological Activity

N1-(4-fluorobenzyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the context of receptor interactions and therapeutic applications. This article reviews the compound's biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

N1-(4-fluorobenzyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide features a unique molecular structure that integrates a fluorinated benzyl group with a tetrahydrofuran moiety linked through an oxalamide bond. The molecular formula is , and it has a molecular weight of approximately 239.28 g/mol. The compound's structure is significant for its interaction with biological targets.

Receptor Interactions

Research indicates that N1-(4-fluorobenzyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide acts as an orexin type 2 receptor agonist . Orexin receptors are involved in regulating various physiological processes, including arousal, appetite, and sleep. The agonistic activity of this compound suggests potential therapeutic applications in treating sleep disorders such as narcolepsy.

Table 1: Comparison of Biological Activities

| Compound Name | Receptor Target | Biological Activity |

|---|---|---|

| N1-(4-fluorobenzyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide | Orexin type 2 | Agonist |

| N-(4-fluorobenzyl)-N-methyl-thiazole | Unknown | Potential anti-inflammatory |

| 1-(4-fluorobenzyl)-4-piperidone | Unknown | Analgesic properties |

The unique combination of structural features in N1-(4-fluorobenzyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide enhances its binding affinity to orexin receptors compared to other compounds, which may lead to distinct pharmacological profiles.

Pharmacological Studies

Pharmacological characterization studies have demonstrated that this compound exhibits significant binding affinity for orexin type 2 receptors through radiolabeled ligand assays. These studies help elucidate the selectivity and potency of the compound, which are critical for understanding its therapeutic potential and possible side effects.

Synthesis Methods

The synthesis of N1-(4-fluorobenzyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide typically involves several key steps:

- Preparation of Precursors : The synthesis begins with the preparation of 4-fluorobenzylamine and tetrahydrofuran derivatives.

- Formation of Oxalamide Linkage : The reaction of the amines with oxalyl chloride under anhydrous conditions leads to the formation of the oxalamide bond.

- Purification : The product is purified using techniques such as recrystallization or chromatography to obtain the desired purity level.

The reaction conditions often require inert atmospheres (e.g., nitrogen or argon) and suitable solvents like dichloromethane or tetrahydrofuran to prevent hydrolysis and ensure optimal yields.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to N1-(4-fluorobenzyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide:

- Orexin Receptor Studies : A study highlighted that compounds similar to N1-(4-fluorobenzyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide exhibit varying degrees of selectivity towards orexin receptors, with implications for treating sleep disorders.

- Binding Affinity Assessments : Binding affinity assessments have shown that this compound has low nanomolar affinity for specific receptors, indicating its potential effectiveness in pharmacotherapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.